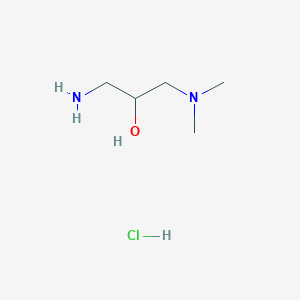

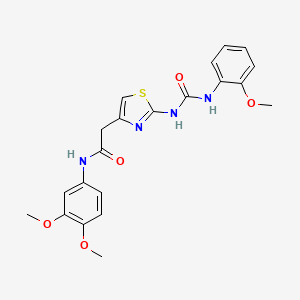

N-(4-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide

説明

The compound "N-(4-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide" has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the potential characteristics of the compound . For instance, the study of ternary platinum(II) complexes with N-(omega-phenylalkyl)-1,2-ethanediamine and 2,2'-dipyridine suggests that the length of the methylene chain can influence intermolecular interactions . Additionally, the conformational preferences of isomeric N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides have been explored, revealing the importance of intramolecular hydrogen bonding and conjugative interactions .

Synthesis Analysis

The synthesis of related compounds, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, involves starting from a guanidinium nitrate salt and an enaminone . This suggests that a similar approach could be employed for the synthesis of "N-(4-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide," potentially involving the use of an appropriate amine and acid chloride or an activated ester to form the amide bond.

Molecular Structure Analysis

Crystal structure analysis and spectroscopic methods, such as IR, NMR, and X-ray diffraction, have been used to characterize the structure of related compounds . These techniques could be applied to "N-(4-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide" to determine its molecular geometry, conformation, and electronic properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with the coordination of ligands to metal centers being a key focus . The presence of pyridine and phenyl groups in "N-(4-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide" suggests that it may also form complexes with transition metals, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various spectroscopic techniques and theoretical calculations, such as Density Functional Theory (DFT) . These studies provide information on vibrational assignments, chemical shifts, molecular orbital energies, and thermodynamic properties. Similar analyses could be conducted on "N-(4-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide" to predict its reactivity, stability, and potential applications.

科学的研究の応用

DNA Interaction and Anticancer Potential

One significant area of research involves the synthesis and characterization of novel Schiff base ligands derived from reactions involving similar compounds, which have shown promising DNA binding activity and potential as anticancer drug candidates. These compounds, upon complexing with metals like Cu(II), Fe(II), and Pd(II), exhibit enhanced DNA interaction capabilities, suggesting their suitability as drug candidates due to their binding affinity with DNA and potential to induce cancer cell apoptosis (Kurt et al., 2020).

Corrosion Inhibition

Research into the corrosion inhibition properties of Schiff base derivatives with pyridine rings has revealed that compounds structurally similar to N-(4-methylphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide can significantly inhibit corrosion in metals. These studies demonstrate the compounds' efficacy as mixed-type inhibitors, suggesting their practical applications in protecting metals from corrosion in acidic environments (Ji et al., 2016).

Synthetic Chemistry and Material Science

In synthetic chemistry, derivatives of the compound have been utilized in the synthesis of heterocyclic compounds, serving as precursors for materials with potential applications in electronics and pharmaceuticals. These applications underline the compound's versatility in facilitating the development of novel materials and active pharmaceutical ingredients (Evdokimov et al., 2007).

Catalysis and Chemical Synthesis

Compounds with structural similarities have been applied in catalysis, demonstrating moderate catalytic activities in the asymmetric transfer hydrogenation of ketones. This application highlights their potential in industrial chemistry for the synthesis of chiral molecules, which are crucial in the production of various pharmaceuticals (Kumah et al., 2019).

Advanced Materials and Solar Cell Enhancement

In the field of materials science, pyridine-anchor co-adsorbents derived from similar compounds have been employed to enhance the performance of dye-sensitized solar cells (DSSCs). These applications demonstrate the role of such compounds in improving solar cell efficiency through co-sensitization, indicating their importance in the development of renewable energy technologies (Wei et al., 2015).

特性

IUPAC Name |

N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-2-4-13(5-3-11)18-15(20)14(19)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKGNMAGEPJHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322290 | |

| Record name | N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

CAS RN |

331637-21-9 | |

| Record name | N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519350.png)

![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)

![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)

![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)